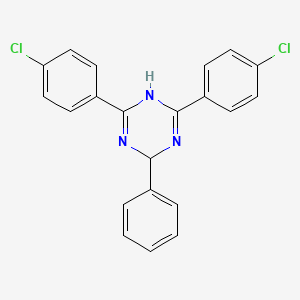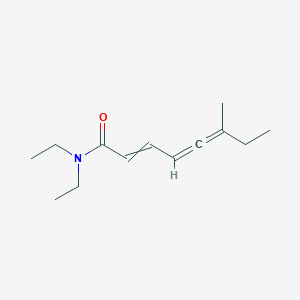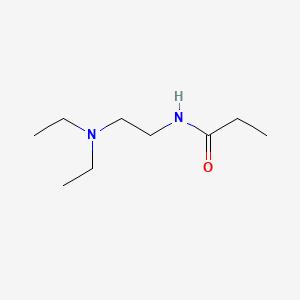
Propanamide, N-(2-(diethylamino)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, N-(2-(diethylamino)ethyl)- is an organic compound belonging to the class of amides It is characterized by the presence of a propanamide group attached to a diethylaminoethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
Propanamide, N-(2-(diethylamino)ethyl)- can be synthesized through several methods. One common approach involves the reaction of propanoic acid with diethylaminoethylamine in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, with the formation of the amide bond facilitated by the removal of water.
Industrial Production Methods
In an industrial setting, the production of propanamide, N-(2-(diethylamino)ethyl)- may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
Propanamide, N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases, leading to the formation of propanoic acid and diethylaminoethylamine.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide can be used as catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Various nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Propanoic acid and diethylaminoethylamine.
Reduction: The corresponding amine.
Substitution: Products depend on the nucleophile used.
科学的研究の応用
Propanamide, N-(2-(diethylamino)ethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amide bond formation and hydrolysis.
Industry: The compound can be used in the production of polymers and other materials.
作用機序
The mechanism of action of propanamide, N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in dipole-dipole interactions due to the presence of the amide group. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions.
類似化合物との比較
Similar Compounds
Propanamide: A simpler amide with a propanamide group.
N-ethylpropanamide: An amide with an ethyl group attached to the nitrogen.
N,N-dimethylpropanamide: An amide with two methyl groups attached to the nitrogen.
Uniqueness
Propanamide, N-(2-(diethylamino)ethyl)- is unique due to the presence of the diethylaminoethyl group, which imparts distinct chemical properties and reactivity compared to simpler amides. This structural feature makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
63224-20-4 |
|---|---|
分子式 |
C9H20N2O |
分子量 |
172.27 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]propanamide |
InChI |
InChI=1S/C9H20N2O/c1-4-9(12)10-7-8-11(5-2)6-3/h4-8H2,1-3H3,(H,10,12) |
InChIキー |
ZJJAQVISALRGCN-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NCCN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


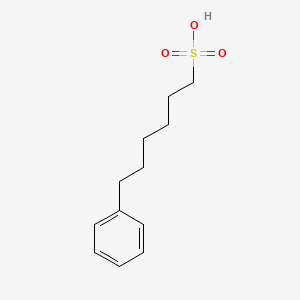
![N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14515454.png)
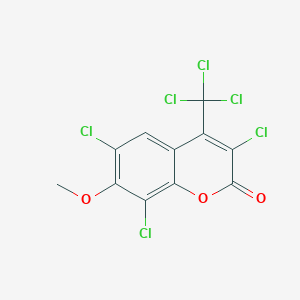
![N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide](/img/structure/B14515461.png)
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14515471.png)
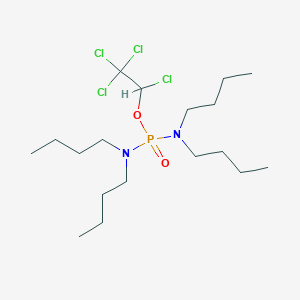
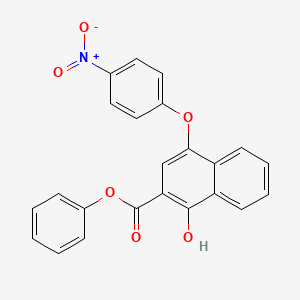
![4-[(4-Methylphenyl)ethynyl]benzonitrile](/img/structure/B14515480.png)


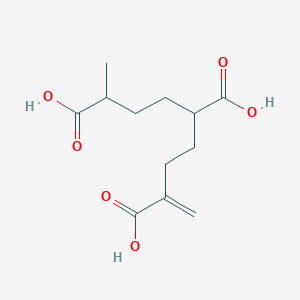
![N-[(4-Acetamidophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14515510.png)
